molecular formula C24H22N4O6S B2599062 N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866015-83-0

N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

Cat. No.: B2599062
CAS No.: 866015-83-0
M. Wt: 494.52
InChI Key: DCOOHHSMWRTGOC-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a complex organic compound featuring a thienopyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the intermediate compound using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Methoxyphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced using a suitable alkylating agent.

    Final Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: Used as a probe to study the interaction of thienopyrimidine derivatives with biological targets.

    Pharmacology: Evaluated for its anti-inflammatory and antimicrobial properties.

    Industrial Applications: Potential use in the development of new materials with specific electronic properties due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell growth.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds like 2-amino-4-(4-methoxyphenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidine share a similar core structure.

    Benzamide Derivatives: Compounds such as N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide have similar functional groups but differ in the core structure.

Uniqueness

N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is unique due to its combination of a thienopyrimidine core with methoxy and nitro substituents, which confer specific biological activities and chemical reactivity not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

866015-83-0

Molecular Formula

C24H22N4O6S

Molecular Weight

494.52

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C24H22N4O6S/c1-34-19-8-4-16(5-9-19)14-25-21(29)10-12-26-23(30)22-20(11-13-35-22)27(24(26)31)15-17-2-6-18(7-3-17)28(32)33/h2-9,11,13H,10,12,14-15H2,1H3,(H,25,29)

InChI Key

DCOOHHSMWRTGOC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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